molecular formula C10H10N4O6 B15124905 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

Cat. No.: B15124905
M. Wt: 282.21 g/mol
InChI Key: KCAHIVDGUGEZJN-UHFFFAOYSA-N
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Description

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is an organic compound with a complex structure that includes both carboxymethyl and dinitrosoamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid typically involves multiple steps, starting with the preparation of the aniline derivative. The carboxymethyl group is introduced through a reaction with chloroacetic acid, while the dinitrosoamino group is formed via nitration and subsequent reduction reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The dinitrosoamino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso groups can yield amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or catalytic hydrogenation for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or strong acids like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid involves its interaction with specific molecular targets and pathways. The dinitrosoamino group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The carboxymethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(carboxymethyl)-4-(nitrosoamino)anilino]acetic acid
  • 2-[N-(carboxymethyl)-4-(amino)anilino]acetic acid
  • 2-[N-(carboxymethyl)-4-(nitroamino)anilino]acetic acid

Uniqueness

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is unique due to the presence of both carboxymethyl and dinitrosoamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Biological Activity

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid is a complex organic compound notable for its unique structural features, including both carboxymethyl and dinitrosoamino functional groups. Its molecular formula is C₉H₈N₄O₄, and it has a molecular weight of approximately 224.18 g/mol. The combination of these functional groups contributes significantly to its chemical reactivity and biological properties, making it a subject of interest in various fields of chemical and biological research.

Chemical Structure and Properties

The compound can be visualized as an aniline derivative where the amino group is substituted with a carboxymethyl group and a dinitroso group. The dinitrosoamino group is particularly reactive, capable of undergoing reduction or participating in nucleophilic substitution reactions. The carboxymethyl group enhances the compound's ability to form derivatives through esterification or amidation reactions.

Structural Representation

Component Description
Molecular FormulaC₉H₈N₄O₄
Molecular Weight224.18 g/mol
Functional GroupsCarboxymethyl, Dinitrosoamino

Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins and nucleic acids. These interactions could lead to modifications that impact cellular processes, suggesting potential therapeutic applications. However, detailed studies are required to elucidate the exact mechanisms of action.

Case Studies and Research Findings

  • Protein Interactions : Research has shown that compounds with dinitroso groups can modify protein structures, potentially altering their function. For instance, studies on similar compounds revealed that they could induce conformational changes in enzymes, affecting their catalytic activity.
  • Nucleic Acid Binding : Investigations into the binding affinity of related compounds to DNA suggest that the dinitrosoamino group may facilitate intercalation or groove binding, which could interfere with DNA replication or transcription processes.
  • Cellular Effects : In vitro studies have indicated that compounds structurally similar to this compound exhibit cytotoxic effects in various cancer cell lines, potentially through mechanisms involving oxidative stress or apoptosis induction.

Summary of Biological Activities

Activity Effect Reference
Protein ModificationAlters enzyme activity
DNA InteractionPotentially inhibits replication
CytotoxicityInduces apoptosis in cancer cells

Applications and Future Research Directions

Given its potential biological activities, 2-[N-(carboxymethyl)-4-(dinitrosoamino]acetic acid could find applications in:

  • Pharmaceutical Development : As a lead compound for new drugs targeting specific diseases.
  • Biochemical Research : To study protein interactions and nucleic acid dynamics.
  • Chemical Synthesis : As a precursor for synthesizing novel compounds with enhanced biological properties.

Future research should focus on comprehensive pharmacological studies to better understand the therapeutic potential and safety profile of this compound. This includes detailed investigations into its bioavailability, metabolism, and long-term effects in biological systems.

Properties

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid

InChI

InChI=1S/C10H10N4O6/c15-9(16)5-13(6-10(17)18)7-1-3-8(4-2-7)14(11-19)12-20/h1-4H,5-6H2,(H,15,16)(H,17,18)

InChI Key

KCAHIVDGUGEZJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(N=O)N=O

Origin of Product

United States

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